3-(2-bromoethyl)benzonitrile
Description
Significance of Benzonitrile (B105546) Derivatives as Synthetic Precursors
Benzonitrile and its derivatives are fundamental precursors in organic chemistry, valued for their role in creating a wide range of organic compounds. atamankimya.comontosight.ai The nitrile group is a highly versatile functional group that can be converted into other important functionalities such as amines, amides, carboxylic acids, and ketones. This versatility makes benzonitriles key starting materials in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials with specific properties like heat resistance. atamankimya.comnumberanalytics.com
The reactivity of the nitrile group allows it to participate in various reactions, including hydrolysis, reduction, and cycloadditions. numberanalytics.com Furthermore, benzonitriles can form coordination complexes with transition metals, which act as useful synthetic intermediates by facilitating reactions where the nitrile ligand is easily displaced by stronger ligands. atamankimya.comwikipedia.org The majority of pharmaceuticals containing a nitrile group feature it as a key substituent on an aromatic ring, highlighting the importance of benzonitrile derivatives in medicinal chemistry. acs.org
Strategic Importance of the 2-Bromoethyl Moiety in Organic Transformations
The 2-bromoethyl group is a strategically important functional group in organic synthesis due to its inherent reactivity. The presence of the bromine atom, a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic attack. bloomtechz.com This reactivity is central to a variety of synthetic transformations.
One of the primary uses of the 2-bromoethyl moiety is in nucleophilic substitution reactions. bloomtechz.com It readily reacts with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to form new carbon-heteroatom bonds. This makes it an excellent tool for introducing an ethyl group with a new functional group at the terminus. For instance, its reaction with amines leads to the formation of secondary and tertiary amines, which are integral components of many biologically active compounds. bloomtechz.com
Furthermore, the 2-bromoethyl group can participate in elimination reactions to form a vinyl group, providing a pathway to alkenes. It is also a key component in the formation of organometallic reagents, such as Grignard reagents, which are then used to create new carbon-carbon bonds. bloomtechz.com The strategic placement of this reactive group allows for its participation in intramolecular cyclization reactions, leading to the formation of various heterocyclic and carbocyclic ring systems.
Role of 3-(2-bromoethyl)benzonitrile as a Key Intermediate in Complex Molecule Construction
The compound this compound combines the key features of both benzonitriles and bromoethyl-containing molecules, making it a particularly valuable intermediate in the synthesis of complex molecules. The meta-substitution pattern of the nitrile and the 2-bromoethyl groups on the benzene (B151609) ring provides a unique structural scaffold for further elaboration.
The presence of two distinct reactive sites allows for sequential and selective transformations. For example, the 2-bromoethyl group can first undergo a nucleophilic substitution or a Grignard reaction, followed by a transformation of the nitrile group into an amine or a carboxylic acid. This orthogonal reactivity is highly desirable in multi-step syntheses.
This dual functionality makes this compound a precursor for a variety of complex structures. It can be utilized in the synthesis of polycyclic aromatic compounds, heterocyclic systems, and molecules with specific pharmacophores. The ability to independently modify two different parts of the molecule allows for the generation of diverse molecular libraries for drug discovery and materials science applications.
Scope and Challenges in the Research of Bromoethyl-Substituted Aromatic Nitriles
The research into bromoethyl-substituted aromatic nitriles is an active area of organic chemistry, driven by the potential to develop new synthetic methodologies and access novel molecular structures. sioc-journal.cn The development of more efficient and selective methods for the synthesis of these compounds is a primary focus. This includes exploring new catalysts and reaction conditions for the introduction of the bromoethyl group and the cyano group onto the aromatic ring. organic-chemistry.orgnumberanalytics.com
A significant challenge in working with these compounds is managing their reactivity. The presence of the reactive bromoethyl group can lead to undesired side reactions or instability under certain conditions. nih.gov Therefore, developing robust protocols for their handling, storage, and selective transformation is crucial.
Future research in this area will likely focus on expanding the synthetic utility of these intermediates. This includes their application in the synthesis of novel pharmaceuticals, functional materials, and agrochemicals. numberanalytics.comketonepharma.com Furthermore, exploring the catalytic transformations of the C-CN bond in these molecules presents an emerging frontier in organic synthesis. sioc-journal.cn
Chemical Profile of this compound
| Property | Value |
| Chemical Formula | C9H8BrN |
| Molecular Weight | 210.07 g/mol |
| Appearance | Not explicitly found in search results |
| Melting Point | Not explicitly found in search results |
| Boiling Point | Not explicitly found in search results |
| CAS Number | 21745-44-0 |
Properties
CAS No. |
942282-39-5 |
|---|---|
Molecular Formula |
C9H8BrN |
Molecular Weight |
210.1 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 3 2 Bromoethyl Benzonitrile
Nucleophilic Substitution Reactions at the Bromoethyl Center
The carbon atom attached to the bromine in the ethyl chain of 3-(2-bromoethyl)benzonitrile is electrophilic and serves as a primary site for nucleophilic substitution reactions. These reactions can proceed through either intramolecular or intermolecular pathways, depending on the nature of the nucleophile and the reaction conditions.
While specific studies on the intramolecular cyclization of this compound are not extensively documented in the provided search results, the general principles of organic chemistry suggest that under basic conditions, the nitrile group could potentially act as an internal nucleophile. However, this type of reaction is not as common as cyclizations involving more potent nucleophiles.
In related compounds, such as ortho-carbonyl-substituted benzonitriles, base-promoted cascade reactions can lead to the formation of isoindolin-1-ones. nih.gov These reactions involve an initial nucleophilic attack on the carbonyl group, followed by cyclization involving the nitrile. This suggests that the presence of a suitably positioned and activated functional group is crucial for intramolecular cyclization to occur.
The bromoethyl group of this compound readily undergoes substitution reactions with a range of external nucleophiles. This is a common and synthetically useful transformation for haloalkanes.
One-pot processes combining nucleophilic substitution with subsequent reactions have been developed. For instance, benzylic bromides can react with sodium azide (B81097) to form an in-situ generated azide, which then undergoes a copper-catalyzed (3 + 2) cycloaddition with terminal alkynes to yield bis(1,2,3-triazole) derivatives. nih.gov This approach highlights the utility of the bromoalkyl group as a handle for introducing other functionalities.
The following table summarizes some potential intermolecular substitution reactions of this compound with various nucleophiles, based on general organic reactivity principles.
| Nucleophile | Product Type |
| Hydroxide (B78521) (OH⁻) | Alcohol |
| Alkoxide (RO⁻) | Ether |
| Cyanide (CN⁻) | Nitrile |
| Azide (N₃⁻) | Azide |
| Amines (RNH₂) | Amine |
| Thiolates (RS⁻) | Thioether |
This table is based on general chemical principles and not on specific experimental data for this compound from the search results.
The conditions under which nucleophilic substitution reactions are carried out significantly impact the reaction rate and the distribution of products. Factors such as the solvent, temperature, and the nature of the base (if any) play a critical role.
For instance, in the synthesis of isoindolin-1-ones from ortho-carbonyl-substituted benzonitriles, the use of a mild and inexpensive base like potassium carbonate allows the reaction to proceed under gentle conditions without the need for metal catalysis. nih.gov The choice of solvent can also influence the reaction pathway. In the one-pot synthesis of bis(1,2,3-triazoles), the use of triethylamine (B128534) as a solvent and copper(I) iodide as a catalyst was found to be effective. nih.gov
The temperature is another crucial parameter. While some reactions can be performed at room temperature, others may require heating to proceed at a reasonable rate. The kinetics of these reactions are typically governed by the concentration of the reactants and the rate constant, which is temperature-dependent.
Transformations Involving the Nitrile Functional Group
The nitrile group (C≡N) in this compound is a versatile functional group that can be converted into several other important chemical entities, including carboxylic acids, amides, amines, and aldehydes.
The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. This transformation can be catalyzed by either acid or base. rsc.orgyoutube.com
Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, making the carbon atom more susceptible to nucleophilic attack by water. rsc.org The reaction proceeds through an amide intermediate. youtube.com
Base-catalyzed hydrolysis: Under basic conditions, hydroxide ions directly attack the electrophilic carbon of the nitrile group. youtube.com This also proceeds via an amide intermediate.
The hydrolysis of benzonitrile (B105546) has been studied in various acidic media, and the mechanism is proposed to involve N-protonation followed by a rate-limiting attack of water. rsc.org
The reduction of the nitrile group provides a direct route to primary amines. acsgcipr.org This transformation is of significant importance in organic synthesis.
Several reducing agents can be employed for this purpose:
Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent that can effectively reduce nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in an ether solvent, followed by an acidic workup. chemguide.co.uk
Catalytic Hydrogenation: Nitriles can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). acsgcipr.orgchemguide.co.uk This method can sometimes lead to the formation of secondary and tertiary amine byproducts. acsgcipr.orgcommonorganicchemistry.com
Borane (B79455) Reagents: Borane-tetrahydrofuran (BH₃-THF) and borane-dimethylsulfide (BH₃-SMe₂) are also effective for the reduction of nitriles to amines. commonorganicchemistry.com
Ammonia (B1221849) Borane: A catalyst-free method using ammonia borane under thermal conditions has been developed for the reduction of a wide range of nitriles to primary amines. organic-chemistry.orgorganic-chemistry.org
The following table summarizes common methods for the reduction of nitriles to primary amines.
| Reagent/Catalyst | Conditions |
| LiAlH₄ | Diethyl ether, followed by acid workup chemguide.co.uk |
| H₂/Raney Nickel | Often with NH₃ or NH₄OH to minimize byproducts commonorganicchemistry.com |
| H₂/Pd/C | Often with NH₃ or NH₄OH to minimize byproducts acsgcipr.orgcommonorganicchemistry.com |
| BH₃-THF | THF, heating commonorganicchemistry.com |
| Ammonia Borane | Thermal decomposition, catalyst-free organic-chemistry.orgorganic-chemistry.org |
Derivatization of the nitrile group to an aldehyde is a less direct transformation. It typically involves partial reduction of the nitrile to an imine, followed by hydrolysis. While not explicitly detailed for this compound in the search results, general methods for this conversion exist. Another approach involves the use of specific derivatization agents, such as 4-APEBA, which can react with aldehydes under mild conditions to form stable derivatives suitable for analysis. nih.gov
Benzylic Reactivity and Related Transformations
The presence of the ethyl group on the benzene (B151609) ring introduces the possibility of reactions at the benzylic position.
The benzylic C-H bonds of the ethyl group in this compound are susceptible to radical abstraction. Under radical conditions, typically initiated by light or a radical initiator like AIBN, a benzylic radical can be formed. This reactive intermediate can then undergo further reactions, such as oxidation to a ketone or coupling with other radical species.
The bromine atom attached to the ethyl group provides a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. For instance, in a Suzuki coupling, the bromoethyl group can be coupled with a boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, Heck coupling reactions can be employed to introduce a vinyl group by reacting this compound with an alkene under palladium catalysis.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted ethylbenzonitrile |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | Alkenyl-substituted ethylbenzonitrile |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted ethylbenzonitrile |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOtBu | Amino-substituted ethylbenzonitrile |
Mechanistic Elucidation of Key Reactions
Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their scope.
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving benzonitrile derivatives. For the [2+3] cycloaddition of azides to nitriles, DFT calculations can model the transition state of the concerted cycloaddition pathway. These studies help in understanding the electronic effects of substituents on the reaction barrier and the regioselectivity of the addition.
Experimental techniques are employed to validate the proposed reaction mechanisms. Kinetic studies, for example, can determine the reaction order with respect to each reactant, providing insights into the rate-determining step. The trapping of reaction intermediates can also offer direct evidence for a particular pathway. For instance, in radical reactions, the use of a radical trap can confirm the presence of a benzylic radical intermediate. Isotope labeling studies are another powerful tool to trace the path of atoms throughout a reaction.
Advanced Applications of 3 2 Bromoethyl Benzonitrile As a Synthetic Building Block
Construction of Complex Heterocyclic Systems
The presence of both an electrophilic alkyl bromide and a benzonitrile (B105546) moiety within the same molecule makes 3-(2-bromoethyl)benzonitrile an ideal precursor for the synthesis of a wide array of heterocyclic compounds. These rings are fundamental cores of many pharmaceuticals, agrochemicals, and materials.
Nitrogen-containing heterocycles are among the most significant structural motifs in medicinal chemistry, forming the basis for a vast number of drugs. mdpi.comnih.gov The bromoethyl group in this compound is a potent electrophile, readily undergoing nucleophilic substitution with various nitrogen-based nucleophiles. This reactivity is harnessed to construct five- and six-membered nitrogenous rings.
For instance, reaction with primary amines or anilines can lead to the formation of N-substituted pyrrolidines or tetrahydroisoquinolines bearing a 3-cyanophenyl group. The general scheme involves an initial N-alkylation followed by an intramolecular cyclization. The resulting structures are valuable scaffolds in drug discovery. A wide array of nitrogen-containing heterocycles, such as pyrimidines, imidazoles, and triazoles, are crucial components in the design of anticancer agents and other therapeutics. mdpi.comfrontiersin.orgwipo.int
Table 1: Examples of Potential Nitrogen-Containing Heterocycles from this compound
| Reactant | Heterocyclic Product | Potential Application |
| Primary Amine (R-NH₂) | N-Alkyl-pyrrolidine derivative | CNS agents, receptor ligands |
| Aniline | Tetrahydroisoquinoline derivative | Enzyme inhibitors, cardiovascular drugs |
| Hydrazine | Pyrazolidine derivative | Anti-inflammatory agents |
Formation of Oxygen and Sulfur-Containing Heterocycles
The versatility of this compound extends to the synthesis of heterocycles containing oxygen and sulfur. These structures are also prevalent in biologically active compounds and functional materials. nih.govopenmedicinalchemistryjournal.com
A notable application is in the synthesis of benzofuran (B130515) derivatives. Research has demonstrated a Brønsted acid-mediated cascade reaction that utilizes a related precursor, bis[(trimethylsilyl)oxy]cyclobutene, and various phenols to construct 3-(2-bromoethyl)benzofurans. nih.govresearchgate.net This one-pot, metal-free process highlights a sophisticated strategy for creating complex oxygen-containing heterocycles under mild conditions. researchgate.net
Similarly, the bromoethyl group can react with sulfur nucleophiles to forge carbon-sulfur bonds, leading to sulfur-containing rings. Reaction with thiols or sodium hydrosulfide (B80085) can yield dihydrothiophenes or thianes, respectively. The synthesis of sulfur heterocycles is of great interest due to their unique physical properties and biological activities. arkat-usa.orgresearchgate.net
Table 2: Synthesis of Oxygen and Sulfur Heterocycles
| Reactant Type | Heterocycle Class | Synthetic Strategy | Reference |
| Phenols | Benzofurans | Brønsted acid-mediated cascade reaction | nih.govresearchgate.net |
| Thiols (R-SH) | Thioethers/Thianes | Nucleophilic substitution | General Method |
| Sodium Sulfide (Na₂S) | Dihydrothiophenes | Intramolecular cyclization | General Method |
Role in Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, and cascade reactions, involving a sequence of intramolecular transformations, are powerful tools for efficient synthesis. rsc.orgtcichemicals.com They reduce waste, save time, and allow for the rapid generation of molecular complexity.
This compound is an excellent substrate for cascade processes due to its distinct reactive sites. A prime example is the previously mentioned Brønsted acid-mediated synthesis of 3-(2-bromoethyl)benzofurans from phenols and a cyclobutene (B1205218) derivative, which proceeds through a nucleophilic addition−carbocyclic rearrangement cascade. researchgate.net This strategy streamlines the synthesis of complex structures that would otherwise require multiple, separate steps. nih.gov The ability to construct intricate benzofuran systems in a single, metal-free operation underscores the value of such cascade processes in modern organic synthesis. researchgate.net
The bifunctional nature of this compound also makes it a promising candidate for the design of novel multi-component reactions. For example, one component could react with the bromoethyl group while another interacts with the nitrile function, leading to the rapid assembly of complex, highly functionalized molecules.
Precursor for Advanced Polymeric and Supramolecular Materials
The unique electronic and structural features of this compound make it a valuable monomer for the creation of specialized polymers and a key component in designing supramolecular assemblies.
The bromoethyl group can serve as an initiation or propagation site in various polymerization techniques. For instance, polymers containing reactive alkyl bromide side chains, such as poly(bromoethyl acrylate), have been shown to be excellent precursors for creating functional materials through post-polymerization modification. researchgate.net Similarly, this compound could be incorporated into polymer backbones or side chains, introducing the cyanophenyl moiety. This functional group can impart specific properties, such as thermal stability, dielectric performance, and a site for further chemical modification.
In the realm of supramolecular chemistry, the benzonitrile fragment is of significant interest. Recent studies have demonstrated the precise recognition of benzonitrile derivatives by specifically designed supramolecular macrocycles. nih.gov A phosphorylated cavitand, for example, can form stable key-lock complexes with various benzonitrile guests, including commercial drugs, through non-covalent interactions. nih.gov This suggests that materials and surfaces functionalized with the 3-cyanophenyl group, derived from this compound, could be engineered for specific molecular recognition, sensing, or self-assembly applications.
Contributions to Total Synthesis of Natural Products and Bioactive Molecule Scaffolds
The ultimate test of a synthetic building block is its application in the total synthesis of complex natural products and medicinally relevant molecules. The heterocyclic and carbocyclic scaffolds accessible from this compound are central to many such targets.
A compelling example stems from the synthesis of 3-(2-bromoethyl)benzofuran (B8688305) derivatives. These intermediates have been successfully converted into 2-(benzofuran-3-yl)ethylamines, which are the core structures of a series of potent 5-HT serotonin (B10506) receptor agonists. nih.govresearchgate.net This demonstrates a direct and practical application of methodologies involving precursors related to this compound in the synthesis of bioactive compounds. The ability to access these valuable scaffolds efficiently highlights the strategic importance of this building block in pharmaceutical research and development. nih.gov
Furthermore, the general utility of nitrogen-containing heterocycles in drug design means that the derivatives synthesized from this compound represent a library of potential pharmacophores for targeting a range of diseases, including cancer and inflammatory conditions. mdpi.comwipo.int
Analytical and Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the characterization of 3-(2-bromoethyl)benzonitrile.
¹H NMR: The proton NMR spectrum of this compound displays distinct signals for the aromatic and aliphatic protons. The aromatic protons typically appear as a complex multiplet in the region of 7.4-7.8 ppm. The two methylene (B1212753) groups of the bromoethyl chain give rise to two triplets. The triplet corresponding to the CH₂ group adjacent to the aromatic ring (Ar-CH₂) is found at approximately 3.21 ppm, while the triplet for the CH₂ group bonded to the bromine atom (CH₂-Br) appears further downfield at around 3.65 ppm. The splitting of these signals into triplets is due to the coupling between the adjacent methylene protons.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, characteristic signals are observed for the aromatic carbons, the nitrile carbon, and the two aliphatic carbons. The aromatic carbons typically resonate in the range of 129-140 ppm. The carbon of the nitrile group (-C≡N) is found around 118 ppm, while the ipso-carbon to which the nitrile is attached appears near 113 ppm. The benzylic carbon (Ar-CH₂) shows a signal around 38 ppm, and the carbon bearing the bromine atom (-CH₂Br) is observed at approximately 32 ppm.
| ¹H NMR Data for this compound | |
| Chemical Shift (ppm) | Multiplicity |
| 7.40-7.80 | m |
| 3.65 | t |
| 3.21 | t |
| ¹³C NMR Data for this compound | |
| Chemical Shift (ppm) | Assignment |
| 129.0-140.0 | Aromatic Carbons |
| 118.5 | -C≡N |
| 112.9 | C-CN |
| 38.0 | Ar-CH₂- |
| 32.5 | -CH₂-Br |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.
To further confirm the structural assignment and establish the connectivity between protons and carbons, advanced two-dimensional (2D) NMR experiments are employed. princeton.eduharvard.edu
COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between protons that are coupled to each other. princeton.edusdsu.edu For this compound, a cross-peak would be observed between the signals of the two methylene groups, confirming their adjacent positions in the ethyl chain. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. princeton.edusdsu.edu It allows for the unambiguous assignment of the proton signals to their corresponding carbon atoms. For example, the proton signal at ~3.21 ppm would correlate with the carbon signal at ~38 ppm, and the proton signal at ~3.65 ppm would correlate with the carbon signal at ~32.5 ppm. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.edu This is particularly useful for connecting the bromoethyl side chain to the benzonitrile (B105546) ring. For instance, correlations would be expected between the protons of the Ar-CH₂ group and the aromatic carbons, as well as the ipso-carbon and the nitrile carbon. youtube.com
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. chemicalbook.comrsc.orgbiosynth.comnist.gov
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the exact molecular formula of this compound, which is C₉H₈BrN. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, which shows two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).
In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. For this compound, key fragmentation pathways would include:
Loss of a bromine radical (•Br): This would result in a fragment ion corresponding to [M-Br]⁺.
Benzylic cleavage: Cleavage of the bond between the two methylene carbons would lead to the formation of a stable cyanobenzyl cation.
Loss of HBr: Elimination of hydrogen bromide can also occur.
Analysis of these fragmentation patterns helps to piece together the structure of the molecule, confirming the presence of the bromoethyl group and the benzonitrile moiety. nih.govrsc.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the molecule. chemicalbook.combiosynth.comchemicalbook.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. In the IR spectrum of this compound, key absorption bands would include:
C≡N stretch: A strong, sharp absorption band around 2230 cm⁻¹, characteristic of the nitrile group.
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.
Aliphatic C-H stretch: Absorptions just below 3000 cm⁻¹.
Aromatic C=C stretch: Bands in the region of 1600-1450 cm⁻¹.
C-Br stretch: An absorption in the lower frequency region of the spectrum, typically around 600-500 cm⁻¹.
| IR Absorption Bands for this compound | |
| Wavenumber (cm⁻¹) | Functional Group |
| ~2230 | C≡N (Nitrile) |
| >3000 | Aromatic C-H |
| <3000 | Aliphatic C-H |
| 1600-1450 | Aromatic C=C |
| 600-500 | C-Br |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like benzonitrile exhibit characteristic absorption bands in the UV region. For benzonitrile itself, primary and secondary absorption bands are observed around 224 nm and 271 nm, respectively. latech.edunist.gov The presence of the bromoethyl substituent may cause a slight shift in the position and intensity of these bands.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a fundamental technique for the separation, identification, and purification of individual components from a mixture. For this compound, various chromatographic methods are employed to ensure the quality of the compound for subsequent synthetic applications and to monitor the progress of reactions in which it is involved.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical tools for assessing the purity of this compound and for its quantitative analysis.
Gas Chromatography (GC):
GC is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas).
For the analysis of halogenated aromatic compounds such as this compound, a capillary column with a non-polar or medium-polarity stationary phase, such as one composed of polysiloxane, is often employed. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides structural information, aiding in the unequivocal identification of the compound and any impurities. The purity of halogenated benzonitriles can be accurately determined using gas-liquid chromatography. google.com
Illustrative GC Parameters for Analysis of a Related Compound
While specific GC methods for this compound are not widely published, the following table illustrates typical parameters that could be adapted for its analysis, based on methods for similar halogenated aromatic compounds.
| Parameter | Value |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 40-400 m/z |
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique that can be used for both purity assessment and preparative isolation of this compound. It utilizes a liquid mobile phase to separate the components of a mixture. For compounds like this compound, reversed-phase HPLC is the most common mode.
In reversed-phase HPLC, a non-polar stationary phase (e.g., C18- or C8-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A UV detector is commonly used for detection, as the benzene (B151609) ring in this compound absorbs UV light. Aromatic compounds can be effectively separated and detected using this method. sielc.com
Illustrative HPLC Parameters for Analysis of a Related Benzonitrile
The following table provides an example of HPLC conditions that could be suitable for the analysis of this compound, based on established methods for other benzonitrile derivatives. sielc.com
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is invaluable for monitoring the progress of chemical reactions. libretexts.org In the synthesis or subsequent reactions of this compound, TLC can be used to qualitatively track the consumption of starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. operachem.com The plate is then placed in a sealed chamber with a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential affinity for the stationary phase and the mobile phase. libretexts.org
For a compound like this compound, which contains a polar nitrile group and a less polar bromoethyl group, a solvent system of intermediate polarity is typically used. A common choice is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. silicycle.com The separated spots can be visualized under UV light (254 nm) due to the aromatic ring. operachem.com By comparing the TLC profile of the reaction mixture with that of the starting materials and the expected product, the progress of the reaction can be efficiently monitored. wisc.edu
Illustrative TLC Conditions for Reaction Monitoring
The table below outlines typical TLC conditions for monitoring a reaction involving an aromatic nitrile.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated plates |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., in a 7:3 or 8:2 v/v ratio) |
| Visualization | UV lamp (254 nm) |
| Chamber | Saturated with the mobile phase |
The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated for each component. A higher Rf value generally indicates lower polarity. libretexts.org
Computational and Theoretical Studies in Support of Chemical Research
Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction
Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly valuable for predicting the pathways of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.
For 3-(2-bromoethyl)benzonitrile, a primary reaction of interest is nucleophilic substitution at the ethyl side chain, where the bromide ion acts as a leaving group. DFT calculations can model this process, for instance, in a typical S(_N)2 reaction. oregonstate.eduucsb.edu Such calculations can elucidate the energetics and structural changes throughout the reaction. sciforum.netrsc.org
A critical aspect of reaction pathway analysis is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. schrodinger.com Locating the TS is essential for calculating the activation energy (E(_a)), a key determinant of the reaction rate. oregonstate.edu
For the S(_N)2 reaction of this compound with a nucleophile (e.g., cyanide, CN), DFT methods can be employed to model the geometry of the pentacoordinate carbon center in the transition state. sciforum.net The bond lengths of the incoming nucleophile and the outgoing bromide leaving group are elongated compared to their lengths in the reactant or product states. oregonstate.edu
The activation energy is the energy difference between the reactants and the transition state. usp.br The magnitude of this barrier is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. sciforum.netusp.br While specific DFT studies on this compound are not prevalent, data from analogous S(_N)2 reactions of haloalkanes provide a clear framework for how such an analysis would be conducted. oregonstate.edusciforum.netusp.br For example, calculations on the reaction of CH(_3)Br with Cl show how the solvent environment dramatically affects the activation barrier. usp.br
Table 1: Illustrative Activation Energies for an S(_N)2 Reaction (CH(_3)Br + Cl) in Different Environments
| Environment | Theoretical Activation Energy (kcal/mol) | Experimental Activation Energy (kcal/mol) |
| Gas Phase | 9.0 | 5.8 |
| Acetone (aprotic) | 12.4 | 10.8 |
| Water (protic) | 24.2 | 23.7 |
This table, adapted from data on similar S(_N)2 reactions, illustrates how computational methods can predict the significant impact of the reaction environment on activation energy. usp.br A similar approach would be used to predict the reactivity of this compound.
A reaction coordinate analysis provides a detailed profile of the energy changes as reactants are converted into products. researchgate.net For the nucleophilic substitution of this compound, the reaction coordinate would typically be defined by the changing distances between the nucleophile and the alpha-carbon, and the alpha-carbon and the bromine atom.
A potential energy surface (PES) diagram generated from these calculations visualizes the entire pathway, including any intermediates and transition states. sciforum.netschrodinger.com For a typical S(_N)2 reaction, the PES shows a single energy maximum corresponding to the transition state. oregonstate.edu By analyzing the molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), at different points along the coordinate, researchers can gain insight into the electronic rearrangements that drive the reaction. sciforum.net
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
While DFT calculations are excellent for stationary points on the potential energy surface, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the influence of solvent molecules. nih.gov
For this compound, the flexibility of the bromoethyl side chain is a key structural feature. The rotation around the C(\text{aryl})–C(\text{alkyl}) and C(\text{alkyl})–C(\text{alkyl}) bonds leads to various possible conformations. MD simulations can be used to explore the relative energies and populations of these conformers. researchgate.net Studies on similar substituted ethylbenzenes have shown that different conformers, such as gauche and anti, can have distinct energies and that the rotational barriers can be calculated. rsc.org This conformational flexibility can influence the molecule's reactivity by affecting the accessibility of the reaction center to an incoming nucleophile. mdpi.com
Table 2: Hypothetical Conformational Analysis Data for this compound
| Dihedral Angle (C(\text{ipso})–C(\text{benzyl})–C(\alpha)–Br) | Relative Energy (kcal/mol) | Population (%) | Description |
| ~60° | 0.2 | 30 | Gauche Conformer |
| 180° | 0.0 | 40 | Anti (Perpendicular) Conformer |
| ~ -60° | 0.2 | 30 | Gauche Conformer |
This illustrative table is based on general principles of conformational analysis for substituted ethylbenzenes. researchgate.netrsc.org It demonstrates how MD simulations could quantify the conformational preferences of the bromoethyl side chain, which is crucial for understanding its reactivity.
Quantitative Structure-Activity Relationship (QSAR) Methodologies (if applicable to reactivity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their activity, which can include chemical reactivity. nih.gov While often associated with biological activity, QSAR can also be applied to predict the reactivity of a series of related compounds in a specific chemical reaction.
For a class of compounds including this compound, a QSAR model could be developed to predict their reaction rates in, for example, nucleophilic substitution reactions. nih.gov This involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological.
A statistical model is then built to find a mathematical equation linking these descriptors to the observed reactivity (e.g., the logarithm of the rate constant, log(k)). While no specific QSAR studies on the reactivity of this compound were found, the methodology is broadly applicable. For instance, QSAR has been used to model the reactivity of aryl compounds in various contexts. nih.gov Such a model could help in predicting the reactivity of newly designed analogues without the need for extensive experimental synthesis and testing.
Retrosynthetic Analysis and Computer-Assisted Synthesis Planning
Retrosynthetic analysis is a logical approach to planning a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orglibretexts.org This process involves breaking key bonds in the target molecule—a process known as disconnection—to identify precursor molecules called synthons and their real-world chemical equivalents. wikipedia.org
For this compound, a primary retrosynthetic disconnection would be the C–Br bond, suggesting a precursor like 3-(2-hydroxyethyl)benzonitrile. Another key disconnection is the C–C bond of the ethyl group, which could lead back to 3-cyanobenzyl bromide. A more fundamental disconnection breaks the bond between the aromatic ring and the side chain, pointing towards benzene (B151609) or a substituted benzene derivative as a starting point. libretexts.org
Table 3: Potential Retrosynthetic Disconnections for this compound
| Target Molecule | Disconnection | Precursor Structures (Synthons) | Synthetic Equivalents |
| This compound | C–Br bond (Functional Group Interconversion) | 3-(2-hydroxyethyl)benzonitrile | 3-(2-hydroxyethyl)benzonitrile |
| This compound | C(\text{aryl})–C(\text{alkyl}) bond (Friedel-Crafts type) | 3-cyanophenyl cation and bromoethene | Benzonitrile (B105546) and 1,2-dibromoethane |
| This compound | C(\alpha)–C(\beta) bond | 3-cyanobenzyl anion and formaldehyde | 3-cyanobenzyl bromide and a source of formaldehyde |
This table outlines logical retrosynthetic steps based on established organic chemistry principles. wikipedia.orglibretexts.orgyoutube.com
In recent years, computer-assisted synthesis planning (CASP) has emerged as a powerful tool to augment this process. nih.govspringernature.com Software programs can analyze a target molecule and propose multiple synthetic routes based on vast databases of known chemical reactions. csmres.co.uk These tools can rapidly generate and evaluate numerous pathways, helping chemists identify the most efficient and practical routes. nih.gov For a molecule like this compound, a CASP program could suggest various strategies starting from simple materials like benzonitrile or toluene, considering the directing effects of substituents in electrophilic aromatic substitution steps. libretexts.orgsciencedaily.cominnovations-report.com
Future Research Directions and Emerging Applications of 3 2 Bromoethyl Benzonitrile
The chemical scaffold of 3-(2-bromoethyl)benzonitrile, with its reactive bromoethyl group and versatile nitrile functionality, represents a valuable building block in synthetic chemistry. Future research is poised to expand its utility, focusing on more efficient and selective synthesis methods, exploring novel chemical transformations, and integrating its derivatives into advanced materials and automated chemical manufacturing processes. The convergence of catalysis, process chemistry, materials science, and computational modeling will unlock new applications for this and related benzonitrile (B105546) structures.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 3-(2-bromoethyl)benzonitrile, and how can reaction conditions be optimized?
Answer:
this compound can be synthesized via bromination of substituted benzonitrile precursors. For example, bromination of o-cyanotoluene yields 2-(bromomethyl)benzonitrile, which can undergo further functionalization . Alternatively, alkylation of benzonitrile derivatives using bromoethylating agents (e.g., 1,2-dibromoethane) in the presence of base catalysts (e.g., K₂CO₃) is effective. Optimization involves controlling reaction temperature (typically 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry to minimize side reactions like over-alkylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high yields (>80%) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
Answer:
Key techniques include:
- ¹H/¹³C NMR : The benzonitrile aromatic protons appear as a multiplet (δ 7.4–7.6 ppm), while the bromoethyl group shows signals at δ 3.1–3.7 ppm (CH₂Br) and δ 2.8–3.0 ppm (CH₂CN) .
- FT-IR : Stretching vibrations for C≡N (~2225 cm⁻¹) and C-Br (~650 cm⁻¹) confirm functional groups .
- LC-MS/HRMS : Molecular ion peaks ([M+H]⁺) at m/z 210/212 (Br isotopic pattern) validate molecular weight .
- UV-Vis : Absorbance bands near 270 nm indicate π→π* transitions in the aromatic nitrile system .
Advanced: How can Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis complement experimental data to predict reactivity?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties like frontier molecular orbitals (FMOs) and electrostatic potential surfaces, identifying reactive sites for nucleophilic/electrophilic attacks. NBO analysis quantifies hyperconjugative interactions (e.g., σ→σ* in C-Br bonds) and charge transfer, explaining regioselectivity in reactions. For example, the electron-withdrawing nitrile group polarizes the bromoethyl chain, favoring SN2 mechanisms at the β-carbon. These computational insights guide experimental design, such as solvent selection (polar aprotic for SN2) or catalyst choice .
Advanced: What strategies resolve contradictions in NMR data for this compound derivatives?
Answer:
Discrepancies in NMR shifts (e.g., unexpected splitting or integration) arise from dynamic effects or impurities. Strategies include:
- Variable Temperature (VT) NMR : Identifies conformational equilibria (e.g., rotamers in flexible bromoethyl chains).
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to assign ambiguous signals.
- Paramagnetic Relaxation Agents : Simplify spectra by broadening signals from paramagnetic impurities.
For instance, VT-NMR of 4-(2-bromoethyl)-N-hydroxybenzimidamide (a derivative) confirmed stable configurations at low temperatures, resolving overlapping peaks .
Advanced: How do steric and electronic factors influence the regioselectivity of this compound in cycloaddition reactions?
Answer:
In intramolecular cycloadditions, the nitrile’s electron-withdrawing nature activates the bromoethyl group for [3+2] dipolar reactions. Steric hindrance from the ortho-substituted bromoethyl chain directs cyclization to less hindered positions. For example, sydnone-stilbene derivatives synthesized from bromoethylbenzonitrile precursors show preferential 1,3-dipolar additions at the α-carbon due to reduced steric clash, as confirmed by X-ray crystallography . Computational modeling (e.g., Fukui indices) further predicts sites with high electrophilicity for targeted functionalization .
Advanced: How can binding parameters (e.g., with DPPH radicals) be determined for this compound derivatives?
Answer:
Spectrophotometric titration (UV-Vis at 517 nm) quantifies DPPH radical scavenging. Binding constants (K) and free energy (ΔG) are derived from Scatchard or Benesi-Hildebrand plots. For example, ferrocene-benzonitrile hybrids exhibit K values of ~10³ M⁻¹, indicating moderate electrostatic interactions. Competitive assays with ascorbic acid differentiate between radical quenching mechanisms (chemical vs. physical) .
Advanced: What role does this compound play in synthesizing TADF materials for OLEDs?
Answer:
As a precursor, it introduces electron-deficient nitrile groups into carbazole-phenoxazine frameworks, enhancing charge-transfer efficiency in thermally activated delayed fluorescence (TADF) emitters. Suzuki-Miyaura coupling with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) creates π-extended systems with small singlet-triplet energy gaps (ΔEST < 0.3 eV), critical for high-efficiency OLEDs. Device testing (e.g., external quantum efficiency >20%) validates these design principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
